molecular formula C18H27N5O3 B2468891 3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887465-80-7

3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2468891
CAS No.: 887465-80-7
M. Wt: 361.446
InChI Key: CHWFRJLMGDZFHX-UHFFFAOYSA-N
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Description

3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.446. The purity is usually 95%.
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Scientific Research Applications

Bronchodilator and Antiallergic Applications

One study investigated the effects of a related compound, (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione, on exercise-induced bronchospasm. This compound was found to be an effective bronchodilator and antiallergic agent in adult asthmatic patients, suggesting potential research applications of related purine derivatives in respiratory disorders (Cho Yw et al., 1981).

Metabolic Studies

Another area of interest involves the metabolic pathways and bioactivity of purine analogs. For instance, a study on 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic cannabimimetic, identified various metabolites using gas chromatography-mass spectrometry. This highlights the importance of understanding the metabolic fate and potential toxicological profiles of purine derivatives in drug development processes (P. Kavanagh et al., 2012).

Antioxidant Properties

Investigations into the antioxidant properties of related compounds also present a relevant field of study. For example, research on the urinary excretion of F(2)-isoprostanes in cystic fibrosis patients provided insights into lipid peroxidation and its relation to disease pathology, suggesting potential antioxidant therapy applications (G. Ciabattoni et al., 2000).

Heterocyclic Amines' Bioactivity

The study of heterocyclic amines like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and their metabolic profiles in humans compared to rodents underlines the significance of these compounds in nutritional science and carcinogenesis research. Understanding the metabolic pathways and interactions of purine analogs can contribute to assessing dietary risks and developing preventive strategies against cancer (K. Turteltaub et al., 1999).

Mechanism of Action

Target of Action

The compound 3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex molecule that has been found to interact with several therapeutic targets . It is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse activities against various therapeutic targets .

Mode of Action

It is known that pyrrolo[2,1-f][1,2,4]triazine derivatives, which this compound is a part of, have shown promising potential in drug research due to their versatility and wide range of biological activities . These include inhibitory activities against Eg5, VEGFR-2, c-Met, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, and the hedgehog (Hh) signaling pathway .

Biochemical Pathways

It is known that pyrrolo[2,1-f][1,2,4]triazine derivatives have the ability to inhibit both murine and human norovirus rna-dependent rna polymerase (rdrp) , suggesting that they may interfere with viral replication pathways.

Pharmacokinetics

It is known that the compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been used in the treatment of ebola and other emerging viruses , suggesting that it may have favorable pharmacokinetic properties for antiviral therapy.

Result of Action

It is known that pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential in drug research due to their versatility and wide range of biological activities . These include inhibitory activities against various kinases and signaling pathways, which could result in the inhibition of cell proliferation and the induction of cell death .

Action Environment

It is known that the compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has been used in the treatment of ebola and other emerging viruses , suggesting that it may be stable and effective in a variety of physiological environments.

Properties

IUPAC Name

6-(3-methoxypropyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c1-12(2)7-9-22-16(24)14-15(20(4)18(22)25)19-17-21(8-6-10-26-5)13(3)11-23(14)17/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWFRJLMGDZFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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